![molecular formula C16H10F3NO3S B2972184 (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1025264-69-0](/img/structure/B2972184.png)

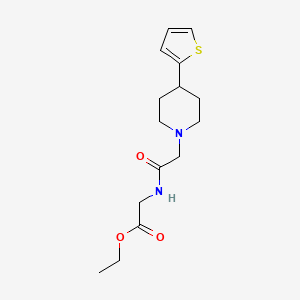

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

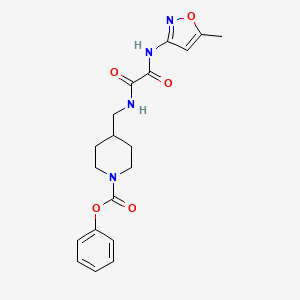

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile (BTPE) is a novel organic compound used in scientific research. It is a versatile compound that has been used in a number of applications, such as synthesis, drug design, and drug delivery. BTPE has been found to possess a number of unique properties, including high solubility in water, high stability in organic solvents, and low toxicity. This makes it an attractive compound for use in laboratory experiments and drug design.

科学的研究の応用

Polymerizations and Complexation

The compound has been studied in the context of polymerization initiators and complexation with conjugate acids in solvents like dichloromethane and acetonitrile. These studies contribute to understanding the solvation and reactivity of ethylenic monomers, which are crucial for developing new polymeric materials with tailored properties (Souverain et al., 1980).

Chemical Synthesis

Research has also focused on its use in chemical synthesis, such as the preparation of phenylselenium trichloride for vinylic chlorination reactions (Stuhr-Hansen et al., 1996) and the addition of sulfenic acids to monosubstituted acetylenes (Aversa et al., 2009). These studies highlight the compound's versatility in facilitating diverse organic transformations.

Catalysis

In the realm of catalysis, the compound's derivatives have been shown to be effective in selenium-catalyzed oxidations with aqueous hydrogen peroxide, showcasing their potential as selective and reactive catalysts for the oxidation of carbonyl compounds (ten Brink et al., 2001).

Diels–Alder Reactivity

The Diels–Alder reactivity of derivatives like (E)-3-phenylsulfonylprop-2-enenitrile has been explored, demonstrating moderate regioselectivity with unsymmetrical dienes and providing a method for synthesizing α,β-unsaturated nitriles through base-catalyzed elimination (Bradley & Grayson, 2002).

Conversion to Esters

Investigations into the conversion of sulfone derivatives to esters via pyrolysis have revealed methods for producing alkadienoate esters, contributing to the field of synthetic organic chemistry by offering new pathways for ester synthesis (Tanikaga et al., 1984).

特性

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3S/c17-16(18,19)23-13-6-4-5-12(9-13)10-15(11-20)24(21,22)14-7-2-1-3-8-14/h1-10H/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWDUQSWZXTWNN-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

![Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate](/img/structure/B2972113.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)

![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)